VX-150

NaV1.8 selectivity sodium channel inhibitor off-target cardiac safety

Select VX-150 as the definitive first-generation NaV1.8 inhibitor benchmark. Its >400-fold selectivity over cardiac (NaV1.5) and CNS isoforms ensures reliable target engagement with minimal off-target confounding. The unique reverse use-dependence mechanism—where inhibition is relieved by depolarization—makes it an irreplaceable tool for probing state-dependent channel binding kinetics. With a well-characterized active metabolite (VX-150M, IC50 15 nM) and defined PK profile (F=26–36%, t1/2=1.33 h in rats), VX-150 is the required positive control for head-to-head patch-clamp studies and the baseline comparator for medicinal chemistry optimization of next-generation analgesics.

Molecular Formula C21H17F4N2O7P
Molecular Weight 516.3 g/mol
Cat. No. B8179964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVX-150
Molecular FormulaC21H17F4N2O7P
Molecular Weight516.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O
InChIInChI=1S/C21H17F4N2O7P/c1-12-8-14(22)3-5-17(12)34-18-9-13(21(23,24)25)2-4-16(18)20(29)26-15-6-7-27(19(28)10-15)11-33-35(30,31)32/h2-10H,11H2,1H3,(H,26,29)(H2,30,31,32)
InChIKeySQDQNNKQTHOQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VX-150 for Pain Research: A First-Generation, Highly Selective NaV1.8 Inhibitor


VX-150 (EOS-62073) is an orally bioavailable pro-drug that rapidly converts to its active metabolite (VX-150M) upon administration [1]. It is a highly selective, small-molecule inhibitor of the voltage-gated sodium channel NaV1.8 (encoded by SCN10A), which is predominantly expressed in peripheral pain-sensing neurons [2]. As a first-generation clinical candidate targeting NaV1.8, VX-150 was developed by Vertex Pharmaceuticals to provide non-opioid analgesia [3]. Its core differentiator lies in its >400-fold selectivity for NaV1.8 over other sodium channel isoforms, a critical feature for minimizing off-target effects on cardiac (NaV1.5) and central nervous system (CNS) channels [1][4].

Why VX-150 is Not Interchangeable with Other Sodium Channel Blockers


Generic substitution among sodium channel inhibitors is scientifically unsound due to profound differences in isoform selectivity, state-dependent binding kinetics, and metabolic activation. Non-selective sodium channel blockers (e.g., lidocaine, carbamazepine) broadly inhibit NaV1.5 in cardiac tissue and CNS isoforms, leading to dose-limiting cardiovascular and neurological toxicity [1]. Even among NaV1.8-selective compounds, VX-150 is a pro-drug requiring metabolic activation to VX-150M, which confers a specific pharmacokinetic (PK) profile—including a short terminal half-life (~1.33 h) and moderate oral bioavailability (~26-36%)—that necessitates specific dosing regimens [2]. Furthermore, VX-150 exhibits a unique 'reverse use-dependence' mechanism where channel inhibition is relieved by repetitive depolarization, a property not shared by all NaV1.8 inhibitors and one that profoundly impacts in vivo efficacy and safety [3]. The clinical development of VX-150 was discontinued after mixed Phase II results, with dose-limiting side effects emerging [4]. Therefore, substituting VX-150 with a more potent analog like suzetrigine (VX-548) or a less selective blocker will yield entirely different experimental and clinical outcomes. Selection of VX-150 must be justified by the specific need to study this foundational NaV1.8 inhibitor scaffold or to benchmark novel compounds against its well-characterized in vitro and in vivo profile.

VX-150 Comparator Analysis: Quantifying Target Engagement, Selectivity, and Clinical Performance


NaV1.8 Isoform Selectivity: VX-150 vs. Non-Selective Sodium Channel Blockers

VX-150 demonstrates exceptional selectivity for the NaV1.8 isoform, a critical feature for avoiding the cardiovascular and neurological toxicities associated with non-selective sodium channel blockers [1]. The compound exhibits >400-fold selectivity for NaV1.8 over other sodium channel subtypes (NaV1.1-NaV1.7, NaV1.9) . In contrast, commonly used pain research tools like lidocaine and carbamazepine inhibit NaV1.8 with only modest selectivity (typically <10-fold) and potently block cardiac NaV1.5, leading to well-documented pro-arrhythmic risks [2].

NaV1.8 selectivity sodium channel inhibitor off-target cardiac safety

Potency Against Human NaV1.8: VX-150 vs. Next-Generation Inhibitor VX-548 (Suzetrigine)

A direct head-to-head electrophysiological study revealed that while VX-150 is potent, its active metabolite (VX-150M) is significantly less potent than the follow-on compound VX-548 (suzetrigine) [1]. VX-150M inhibited human NaV1.8 channels with an IC50 of 15 nM, whereas VX-548 exhibited an IC50 of 0.27 nM under identical patch-clamp conditions [1].

NaV1.8 potency IC50 comparison VX-548 suzetrigine

Unique 'Reverse Use-Dependence' Mechanism: VX-150 vs. Classical Sodium Channel Blockers

VX-150M exhibits a rare 'reverse use-dependence' mechanism, meaning its inhibition of NaV1.8 channels is relieved by repetitive depolarizing stimuli [1]. This is in stark contrast to classical sodium channel blockers (e.g., lidocaine, phenytoin) which show 'use-dependent' block—inhibition that accumulates with increased channel activity [2]. For VX-150M, large depolarizations relieve inhibition with a time constant of ~40 milliseconds, and rebinding at resting membrane potentials occurs with a rate proportional to drug concentration [1].

state-dependent inhibition reverse use-dependence electrophysiology mechanism of action

Clinical Efficacy in Acute Pain: VX-150 vs. Placebo and Opioid Standard-of-Care

In a Phase 2 randomized, double-blind, placebo-controlled trial of 243 patients with acute pain following bunionectomy, VX-150 demonstrated statistically significant analgesia [1]. The study included an active reference arm of hydrocodone+acetaminophen, a standard-of-care opioid, to contextualize the treatment effect [1]. The primary endpoint was the time-weighted Sum of Pain Intensity Difference over 24 hours (SPID24) [1].

acute pain bunionectomy SPID24 opioid comparison

Preclinical Pharmacokinetics: VX-150 vs. Drug-Like Property Benchmarks

The preclinical pharmacokinetic profile of the active metabolite VX-150M reveals limitations that drove the development of improved next-generation NaV1.8 inhibitors [1]. Following oral administration in rats (5-20 mg/kg), VX-150M exhibited a short terminal half-life (1.33 h) and moderate oral bioavailability (26.67% - 36.11%) [1]. This compares unfavorably to typical oral drug candidates, which often target bioavailability >50% and longer half-lives to enable less frequent dosing [2].

pharmacokinetics oral bioavailability half-life rat PK

Development Outcome: VX-150's Mixed Phase II Results as a Cautionary Benchmark

Despite achieving proof-of-concept in acute pain and small fiber neuropathy, the Phase II development of VX-150 was ultimately discontinued due to dose-limiting side effects and failure to meet expected pain relief thresholds in certain trials [1][2]. In contrast, its more potent and PK-optimized successor, VX-548 (suzetrigine), has successfully progressed to Phase III and regulatory approval [3].

clinical development proof-of-concept analgesic efficacy drug discovery

Optimal Use Cases for VX-150 in Pain Research and Drug Discovery


In Vitro Benchmarking of Novel NaV1.8 Inhibitors

VX-150 is the established first-generation NaV1.8 inhibitor and serves as the primary positive control and benchmark in head-to-head electrophysiology assays [1]. Given its well-characterized IC50 (15 nM for VX-150M), >400-fold selectivity profile, and unique reverse use-dependence, any new chemical entity targeting NaV1.8 must be directly compared to VX-150 in patch-clamp studies to demonstrate improved potency, selectivity, or state-dependent kinetics [2].

Translational Validation of NaV1.8 as a Pain Target in Rodent Models

VX-150 is a critical tool for academic and industrial labs seeking to validate the role of NaV1.8 in specific pain states. Its oral bioavailability (F=26-36%) and short half-life (1.33 h) in rats necessitate specific dosing regimens (e.g., acute, twice-daily) [3]. Positive analgesic efficacy in a given rodent pain model with VX-150 provides strong target validation, justifying further investment in optimized NaV1.8 inhibitors.

Pharmacology Education and Mechanistic Studies of State-Dependent Channel Block

The 'reverse use-dependence' property of VX-150M makes it an invaluable teaching and research tool for understanding state-dependent drug-channel interactions [2]. Unlike classical local anesthetics that show use-dependent block, VX-150M's inhibition is relieved by depolarization. This unique profile allows researchers to experimentally probe the conformational states of NaV1.8 and the binding kinetics of drugs that preferentially target the resting state of the channel [2].

Comparator in Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization Programs

VX-150's suboptimal PK profile—characterized by low-moderate bioavailability, short half-life, and the need for high clinical doses—serves as a baseline for medicinal chemistry efforts [3]. New analogs are routinely screened against VX-150 in rodent PK studies, with the explicit goal of achieving superior exposure, longer half-life, and lower efficacious doses. Any candidate that does not demonstrate a clear PK advantage over VX-150 is unlikely to progress in development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for VX-150

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.